molecular formula C12H15F3N2O B1355939 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol CAS No. 954274-37-4

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol

Cat. No.: B1355939
CAS No.: 954274-37-4
M. Wt: 260.26 g/mol
InChI Key: BBFWLSMDOJHTTM-UHFFFAOYSA-N
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Description

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a piperidinol moiety

Preparation Methods

The synthesis of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents.

Chemical Reactions Analysis

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-amino-4-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)8-1-2-11(10(16)7-8)17-5-3-9(18)4-6-17/h1-2,7,9,18H,3-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFWLSMDOJHTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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